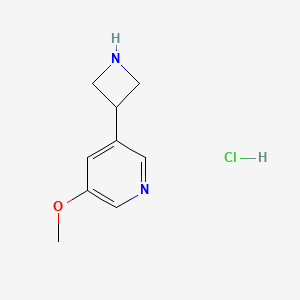
3-(3-Azetidinyl)-5-methoxypyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD32662325” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662325” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the intermediate product through crystallization or chromatography.
Step 4: Final modification to introduce desired functional groups, often involving catalytic hydrogenation or oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662325” is scaled up using large reactors and continuous flow systems. The process typically involves:
Bulk Synthesis: Large-scale condensation reactions in industrial reactors.
Purification: Use of industrial-scale chromatography or distillation units.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD32662325” undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of specific functional groups with others using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various derivatives of “MFCD32662325” with altered functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
“MFCD32662325” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of “MFCD32662325” involves its interaction with specific molecular targets within biological systems. The compound binds to particular enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
“MFCD32662325” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar core structures but different functional groups, such as “MFCD32662326” and “MFCD32662327”.
Uniqueness: “MFCD32662325” exhibits distinct reactivity and biological activity due to its specific functional groups and molecular configuration, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClN2O |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-5-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-2-7(3-11-6-9)8-4-10-5-8;/h2-3,6,8,10H,4-5H2,1H3;1H |
Clé InChI |
RLHPGJXJWHWUQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


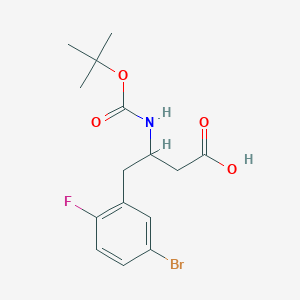
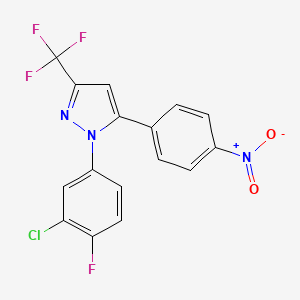
![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)

![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)

![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
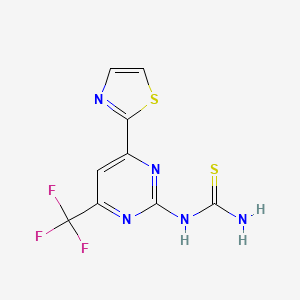

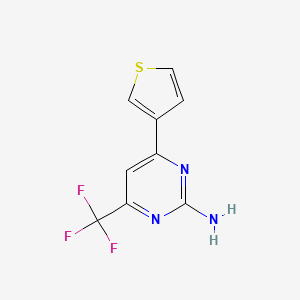
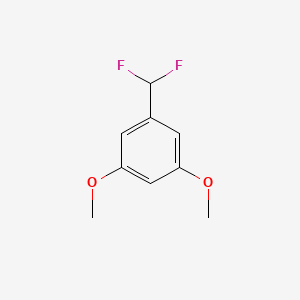
![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
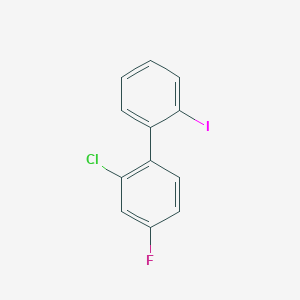
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
